1-Acetylindoline-5-carboxylic acid
Overview
Description
“1-Acetylindoline-5-carboxylic acid” is a chemical compound with the CAS Number: 153247-93-9 . It has a molecular weight of 205.21 and its IUPAC name is 1-acetyl-5-indolinecarboxylic acid . It is a useful research chemical .
Molecular Structure Analysis
The InChI code for “1-Acetylindoline-5-carboxylic acid” is 1S/C11H11NO3/c1-7(13)12-5-4-8-6-9(11(14)15)2-3-10(8)12/h2-3,6H,4-5H2,1H3,(H,14,15)
. This indicates the molecular structure of the compound.
Chemical Reactions Analysis
While specific reactions involving “1-Acetylindoline-5-carboxylic acid” are not detailed in the search results, carboxylic acids and their derivatives are known to undergo a variety of reactions. For instance, they can react with alcohols to form esters, with amines to form amides, and with Thionyl Chloride to form acid chlorides .
Physical And Chemical Properties Analysis
“1-Acetylindoline-5-carboxylic acid” is stored at room temperature . More specific physical and chemical properties are not provided in the search results.
Scientific Research Applications
Photolabile Protecting Groups and Photoactivation of Carboxylic Acids
1-Acetylindoline-5-carboxylic acid derivatives, like 5‐Bromo‐7‐nitroindoline, are used as photolabile protecting groups and for photoactivation in acylation reactions. This application is essential in synthetic chemistry, especially in the synthesis of complex molecules (Michael, 2009).
Synthesis of Methyl Nitroindole Carboxylates
In the field of organic synthesis, 1-Acetylindoline-5-carboxylic acid derivatives are key intermediates. For instance, the transformation of Indoline-2-carboxylic acid into 6-nitroindoline-2-carboxylic acid, with subsequent steps leading to methyl 6-nitroindole-2-carboxylate, demonstrates its role in the synthesis of complex organic compounds (Lavrenov et al., 2002).
Design of New Stable Secondary Structures
1-Acetylindoline-5-carboxylic acid derivatives are also significant in the design of new materials. Methyl (S)-1-acetylindoline-2-carboxylate, a derivative, shows unique conformational properties that make it suitable for the design of different secondary structures in material sciences (Pollastrini et al., 2021).
Microwave-Mediated Drying of Pharmaceuticals
In pharmaceutical manufacturing, derivatives of 1-Acetylindoline-5-carboxylic acid, like (S)-N-acetylindoline-2-carboxylic acid, are important. A study on microwave-mediated drying processes for such compounds highlights their significance in developing more efficient pharmaceutical production techniques (Pinchukova et al., 2010).
Racemization in Organic Synthesis
The racemization of N-acetylindoline-2-carboxylic acid under microwave heating is an important process in organic synthesis, demonstrating the compound's relevance in creating enantiomerically pure substances (Dressen et al., 2009).
Photorelease of Carboxylic Acids
1-Acetylindoline derivatives are vital in studies exploring the photorelease mechanisms of carboxylic acids, impacting fields like photochemistry and pharmaceutical sciences (Morrison et al., 2002).
Multicomponent Reaction Strategy in Organic Synthesis
Organocatalyzed reactions involving 1-acetylindoline derivatives provide an efficient approach to synthesize complex organic structures, such as 1H-pyrido[3,2-b]indoles, which are significant in pharmaceutical chemistry (Jiang et al., 2016).
properties
IUPAC Name |
1-acetyl-2,3-dihydroindole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-7(13)12-5-4-8-6-9(11(14)15)2-3-10(8)12/h2-3,6H,4-5H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRXHHESVJTVORG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00415392 | |
Record name | 1-acetylindoline-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00415392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetylindoline-5-carboxylic acid | |
CAS RN |
153247-93-9 | |
Record name | 1-acetylindoline-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00415392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-acetyl-2,3-dihydro-1H-indole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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